molecular formula C3H2ClN3O2 B1589972 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid CAS No. 21733-03-9

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1589972
CAS RN: 21733-03-9
M. Wt: 147.52 g/mol
InChI Key: GDCBIQJUSRDOGR-UHFFFAOYSA-N
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Description

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a unique heterocyclic compound that is part of an array of pharmaceuticals and biologically important compounds . It has an empirical formula of C9H17ClN4O2 and a molecular weight of 248.71 .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as this compound, often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a carboxylic acid group .


Chemical Reactions Analysis

1,2,4-Triazoles, including this compound, are known to interact with a variety of enzymes and receptors in biological systems . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the retrieved papers.

Scientific Research Applications

Synthetic Chemistry Applications

Triazole derivatives, including those related to "5-Chloro-1H-1,2,4-triazole-3-carboxylic acid," are pivotal in the synthesis of biologically active compounds and peptidomimetics. The use of ruthenium-catalyzed cycloaddition reactions has been explored to synthesize triazole-containing dipeptides and compounds active as HSP90 inhibitors, showcasing the role of triazole derivatives in developing therapeutic agents (Ferrini et al., 2015). Additionally, the regioselective cross-coupling reactions of boronic acids with dihalo heterocycles highlight the importance of the carboxylic acid anion moiety in producing substituted nicotinic acids and triazoles, underscoring the versatility of triazole derivatives in organic synthesis (Houpis et al., 2010).

Catalysis and Materials Science

Triazole derivatives are also significant in the development of coordination polymers with potential applications in catalysis and photoluminescence. The design of d(10) coordination polymers based on triazole-containing ligands demonstrates the utility of these compounds in creating materials with enhanced catalytic activity and unique photoluminescence properties, which can be leveraged in various technological applications (Wang et al., 2016).

Corrosion Inhibition

Triazole derivatives have shown efficacy as corrosion inhibitors, protecting metals from degradation in acidic media. Studies have demonstrated that triazole compounds can offer high inhibition efficiencies, making them valuable for industrial applications where metal preservation is critical (Lagrenée et al., 2002).

Surface Activity and Molecular Interaction

The exploration of triazole derivatives in surface activity and molecular interaction studies has provided insights into their potential as antimicrobial agents and surface active agents. These studies underscore the multifaceted applications of triazole compounds beyond their traditional roles in synthetic chemistry (El-Sayed, 2006).

Future Directions

The future research directions for 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid and similar compounds include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . There is also interest in further exploring the biological activities of these compounds, given their widespread potential pharmaceutical activity .

properties

IUPAC Name

5-chloro-1H-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCBIQJUSRDOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475682
Record name 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21733-03-9
Record name 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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